Suc-val-pro-phe-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

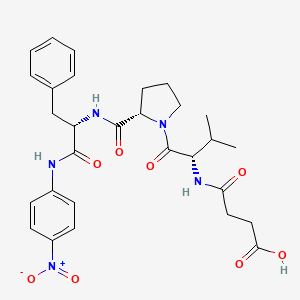

Structure

2D Structure

Properties

IUPAC Name |

4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIRAWWVNQTNGK-FXSPECFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Suc-Val-Pro-Phe-pNA: A Chromogenic Substrate for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide, abbreviated as Suc-Val-Pro-Phe-pNA, is a synthetic oligopeptide that serves as a chromogenic substrate for a range of serine proteases. Its primary utility lies in the in vitro characterization of enzyme activity and kinetics, particularly for chymotrypsin and cathepsin G.[1][2] The peptide sequence is designed to mimic the natural recognition sites of these proteases. The terminal p-nitroanilide (pNA) group is the key to its functionality as a reporter molecule. When the amide bond between the phenylalanine residue and the pNA group is cleaved by a protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be quantified spectrophotometrically by measuring the absorbance at 405-410 nm, is directly proportional to the enzymatic activity.[3] This property makes this compound a valuable tool in drug discovery for the screening of protease inhibitors and in fundamental research for the elucidation of enzyme mechanisms.

Physicochemical Properties

| Property | Value |

| Full Name | N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide |

| Abbreviation | This compound |

| Molecular Formula | C29H35N5O8 |

| Appearance | Typically a white to off-white powder |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) |

Mechanism of Action

The fundamental principle behind the use of this compound is the enzymatic hydrolysis of the peptide bond linking the phenylalanine residue to the p-nitroanilide group. This reaction is catalyzed by serine proteases with chymotrypsin-like specificity, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The catalytic cycle can be summarized as follows:

-

Enzyme-Substrate Complex Formation: The protease recognizes and binds to the peptide sequence of this compound, forming a non-covalent Michaelis complex.

-

Nucleophilic Attack: A serine residue in the active site of the protease, activated by a nearby histidine residue, performs a nucleophilic attack on the carbonyl carbon of the phenylalanine-pNA peptide bond.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Acyl-Enzyme Formation and p-Nitroaniline Release: The intermediate collapses, leading to the cleavage of the peptide bond and the release of the p-nitroaniline molecule. The C-terminal part of the substrate (the succinylated tripeptide) remains covalently attached to the active site serine as an acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the succinylated peptide and regenerating the free, active enzyme.

The released p-nitroaniline absorbs light maximally at approximately 405-410 nm, providing a continuous and quantitative measure of the rate of the enzymatic reaction.

Quantitative Data: Kinetic Parameters

Specific kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for this compound are not widely reported in the literature. However, extensive data is available for the structurally and functionally similar substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) , which is also a well-established substrate for chymotrypsin and cathepsin G. The kinetic values for Suc-AAPF-pNA can serve as a valuable reference for estimating the performance of this compound in similar assays.

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.09 mM | 83 s⁻¹ | 9.2 x 10⁵ | (DelMar et al., 1979) |

| Cathepsin G (Human Leukocyte) | Suc-Ala-Ala-Pro-Phe-pNA | 0.86 mM | 12 s⁻¹ | 1.4 x 10⁴ | (Nakajima et al., 1979) |

Note: The values presented are from specific studies and may vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following sections provide detailed methodologies for conducting enzymatic assays using chromogenic p-nitroanilide substrates like this compound.

General Assay Principle

The assay is performed by mixing the enzyme with the substrate in a suitable buffer and monitoring the increase in absorbance at 405-410 nm over time using a spectrophotometer, typically a microplate reader. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time curve.

Chymotrypsin Activity Assay

Materials:

-

α-Chymotrypsin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

-

Microplate reader or spectrophotometer with temperature control

-

96-well microplates (UV-transparent recommended)

Procedure:

-

Substrate Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

-

Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute to the desired working concentration in the Tris-HCl assay buffer just before use.

-

Assay Setup:

-

Add the assay buffer to the wells of the microplate.

-

Add the enzyme solution to the wells.

-

To initiate the reaction, add the substrate solution to the wells. The final concentration of DMSO should be kept low (typically ≤ 5% v/v) to avoid affecting enzyme activity. A typical final substrate concentration is in the range of 0.1-1 mM.

-

-

Measurement: Immediately place the microplate in the reader, pre-incubated at the desired temperature (e.g., 25°C or 37°C), and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Data Analysis:

-

Plot absorbance versus time for each reaction.

-

Determine the initial velocity (V₀) from the slope of the linear portion of the curve (ΔA/min).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (approximately 8800 M⁻¹cm⁻¹ at 410 nm and pH 7.5).

-

Cathepsin G Activity Assay

Materials:

-

Cathepsin G

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

HEPES or Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

Microplate reader or spectrophotometer with temperature control

-

96-well microplates

Procedure:

The procedure is similar to the chymotrypsin assay, with potential modifications to the buffer system and enzyme/substrate concentrations.

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[4]

-

Enzyme Solution: Prepare a working solution of Cathepsin G in the assay buffer.

-

Assay Setup: Combine the assay buffer, enzyme solution, and substrate solution in the microplate wells. A typical final substrate concentration for Cathepsin G assays is in the range of 1-2 mM.

-

Measurement: Monitor the increase in absorbance at 405 nm at 37°C.

-

Data Analysis: Calculate the enzymatic activity as described for the chymotrypsin assay.

Applications in Research and Drug Development

-

Enzyme Kinetics: this compound is used to determine key kinetic parameters of proteases, providing insights into their catalytic efficiency and substrate specificity.

-

Inhibitor Screening: This substrate is a crucial tool in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of chymotrypsin, cathepsin G, and other related proteases. Such inhibitors have therapeutic potential in various diseases, including inflammatory disorders and cancer.

-

Diagnostic Research: Assays based on the cleavage of this substrate can be adapted to measure protease activity in biological samples, serving as potential biomarkers for certain pathological conditions.

-

Quality Control: In industrial settings, this substrate can be used for the quality control of enzyme preparations.

Conclusion

This compound is a robust and convenient chromogenic substrate for the continuous monitoring of the activity of chymotrypsin, cathepsin G, and other related serine proteases. Its ease of use, coupled with the straightforward spectrophotometric detection of the reaction product, makes it an indispensable tool for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. While specific kinetic data for this particular peptide may be limited, the wealth of information available for analogous substrates provides a solid foundation for its application in a wide range of enzymatic assays.

References

Substrate Specificity of Suc-Val-Pro-Phe-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA) serves as a valuable tool in the study of serine proteases, particularly those with chymotrypsin-like specificity. Its cleavage by these enzymes results in the release of the chromophore p-nitroaniline (pNA), which can be readily quantified spectrophotometrically, providing a direct measure of enzymatic activity. This technical guide provides a comprehensive overview of the substrate specificity of this compound, with a focus on its interactions with key enzymes such as cathepsin G and chymotrypsin. This document details the kinetic parameters of these interactions, provides experimental protocols for enzyme assays, and illustrates the underlying biochemical pathways and experimental workflows.

Enzyme Specificity and Kinetic Parameters

This compound is a sensitive substrate for a range of chymotrypsin-like serine proteases, including human leukocyte cathepsin G, mammalian chymotrypsin, human and dog skin chymases, and rat mast cell proteases.[1] The specificity of these enzymes is primarily dictated by the amino acid residues at the P1 to P4 positions of the substrate, which interact with the corresponding S1 to S4 binding pockets of the enzyme.

The P1 residue, Phenylalanine (Phe), is a preferred residue for the S1 pocket of chymotrypsin-like enzymes, which typically have a deep, hydrophobic binding pocket that accommodates large aromatic side chains. The crystal structure of human cathepsin G in complex with a similar inhibitor, Suc-Val-Pro-PheP-(OPh)2, reveals that the Phenylalanine side chain interacts with the S1 specificity pocket.[2]

While specific kinetic data for the cleavage of this compound by all relevant enzymes are not extensively reported in the literature, data for similar substrates provide valuable insights into the expected kinetic behavior. For instance, a chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae exhibits a high catalytic efficiency (kcat/Km) for the similar substrate Suc-Ala-Ala-Pro-Phe-pNA.[3]

The following table summarizes available and inferred kinetic data for the interaction of this compound and similar substrates with relevant serine proteases.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Tenebrio molitor chymotrypsin-like proteinase | Suc-Ala-Ala-Pro-Phe-pNA | 1.58 | 36.5 | 23,040 | [3] |

| Tenebrio molitor chymotrypsin-like proteinase | Suc-Ala-Ala-Pro-Leu-pNA | 0.5 | - | - | [3] |

| Tenebrio molitor chymotrypsin-like proteinase | Glp-Ala-Ala-Leu-pNA | - | - | 1,920 | [3] |

Experimental Protocols

General Assay Principle

The enzymatic activity is determined by monitoring the rate of p-nitroaniline (pNA) release from the this compound substrate. The liberated pNA absorbs light at a wavelength of 405-410 nm. The initial rate of the reaction is directly proportional to the enzyme concentration under conditions where the substrate is not limiting.

Cathepsin G Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5 at 37°C.

-

Substrate Stock Solution: 20 mM this compound in dimethyl sulfoxide (DMSO).

-

Cathepsin G Enzyme Solution: Prepare a solution of human neutrophil cathepsin G in cold deionized water to the desired concentration (e.g., 1.25 - 2.50 units/ml).

-

p-Nitroaniline (pNA) Standard: 0.1 M pNA in DMSO.

Procedure:

-

Standard Curve Preparation:

-

Prepare a 5 mM pNA working standard by diluting the 0.1 M stock solution in Assay Buffer.

-

Create a standard curve by adding known amounts of the 5 mM pNA standard to wells of a 96-well plate (e.g., 0, 10, 20, 30, 40, 50 nmol/well).

-

Adjust the final volume in each well to 100 µl with Assay Buffer.

-

Read the absorbance at 405 nm.

-

-

Enzyme Reaction:

-

Pipette 1.60 ml of Assay Buffer into a cuvette.

-

Add 0.20 ml of the 20 mM substrate solution.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding 0.025 ml of the Cathepsin G enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 410 nm for approximately 5 minutes.

-

-

Blank Reaction:

-

Prepare a blank by adding 0.025 ml of deionized water instead of the enzyme solution.

-

Measure the absorbance change as described for the enzyme reaction.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA410nm/min) from the linear portion of the curve for both the test and blank reactions.

-

Calculate the enzyme activity using the following formula:

Units/ml enzyme = [(ΔA410nm/min Test - ΔA410nm/min Blank) * (Total Volume) * (Dilution Factor)] / [(Molar Extinction Coefficient of pNA) * (Volume of Enzyme)]

The molar extinction coefficient of p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.

-

Chymotrypsin Activity Assay

A similar protocol can be employed for determining chymotrypsin activity, with potential adjustments to the buffer composition and pH. A common buffer for chymotrypsin assays is 80 mM Tris-HCl, pH 7.8.

Mandatory Visualizations

Caption: Workflow for determining enzyme activity using a chromogenic substrate.

Caption: Schematic of the enzymatic cleavage of the substrate.

Conclusion

This compound is a valuable chromogenic substrate for assaying the activity of chymotrypsin-like serine proteases. Its specificity for enzymes like cathepsin G and chymotrypsin, coupled with a straightforward colorimetric assay, makes it a powerful tool in both basic research and drug discovery. While detailed kinetic parameters for this specific substrate are not always readily available, the information provided in this guide, along with the detailed experimental protocols, offers a solid foundation for its effective use in the laboratory. Further kinetic characterization of its interaction with a broader range of proteases will undoubtedly enhance its utility in dissecting the complex roles of these enzymes in health and disease.

References

An In-depth Technical Guide on the Mechanism of Action of Suc-Val-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and experimental utilization of the chromogenic substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA). This peptide substrate is a valuable tool for the detection and kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2]

Core Mechanism of Action

The fundamental principle behind the use of this compound lies in its specific recognition and cleavage by chymotrypsin and related enzymes. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues, with a high affinity for phenylalanine. The peptide sequence Val-Pro-Phe is designed to fit into the active site of chymotrypsin, positioning the scissile bond between the phenylalanine residue and the p-nitroanilide (pNA) group for efficient hydrolysis.

Upon enzymatic cleavage, the colorless substrate this compound is hydrolyzed to yield two products: the N-terminal succinylated peptide (Suc-Val-Pro-Phe) and the chromophore p-nitroaniline. The released p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of p-nitroaniline release, and therefore the rate of the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of chymotrypsin under appropriate reaction conditions. This colorimetric signal provides a straightforward and continuous method for monitoring enzyme kinetics.

Signaling Pathway of Enzymatic Cleavage

The enzymatic reaction of chymotrypsin with this compound follows a well-established mechanism for serine proteases. The process can be visualized as a signaling pathway involving substrate binding, formation of a tetrahedral intermediate, acylation of the enzyme, release of the first product (p-nitroaniline), deacylation, and release of the second product.

Quantitative Data Presentation

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Anchovy Viscera Chymotrypsin | N-Succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 89 | 10.0 (µM⁻¹min⁻¹) | 1.12 x 10⁵ | [3] |

| Bovine Pancreas Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 60 | Not Reported | Not Reported | [4] |

Experimental Protocols

The following is a generalized protocol for a chymotrypsin activity assay using a chromogenic p-nitroanilide substrate. This protocol is based on established methods for similar substrates and can be adapted for use with this compound. Researchers should perform appropriate validation and optimization for their specific experimental conditions.

Materials:

-

α-Chymotrypsin (from bovine pancreas or human source)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a working solution of chymotrypsin in assay buffer at the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of reaction over the desired time course.

-

Prepare serial dilutions of the substrate in assay buffer to determine kinetic parameters.

-

-

Assay Execution:

-

Add a defined volume of assay buffer to each well of the microplate.

-

Add the chymotrypsin solution to each well and briefly pre-incubate at the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm, pH 7.5), c is the concentration, and l is the path length.

-

For kinetic parameter determination, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).

-

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a chymotrypsin kinetic assay using this compound.

Conclusion

This compound is a valuable chromogenic substrate for the sensitive and continuous monitoring of chymotrypsin and related protease activity. Its mechanism of action, based on the enzymatic release of p-nitroaniline, provides a robust and straightforward method for enzyme characterization and inhibitor screening. While specific kinetic data for the interaction of this particular substrate with chymotrypsin is not widely published, the provided experimental framework, based on closely related substrates, offers a solid foundation for its application in research and drug development. It is recommended that researchers empirically determine the kinetic parameters for their specific assay conditions.

References

Technical Guide: The Use of Suc-Val-Pro-Phe-pNA as a Chromogenic Substrate for α-Chymotrypsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate N-Succinyl-L-Valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA) for the enzymatic activity assessment of α-chymotrypsin. This document details the underlying principles, experimental protocols, and kinetic data relevant to its application in research and development.

Introduction to α-Chymotrypsin and Chromogenic Substrates

α-Chymotrypsin is a serine endopeptidase that plays a crucial role in digestion by catalyzing the hydrolysis of peptide bonds, primarily at the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its well-characterized mechanism and specificity make it a model enzyme in biochemical and clinical research.

Chromogenic substrates, such as those containing a p-nitroaniline (pNA) moiety, are invaluable tools for studying protease activity. The enzymatic cleavage of the peptide bond between the amino acid sequence and the pNA group liberates the yellow-colored p-nitroaniline.[2][3] The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.[3][4]

The Substrate: this compound

This compound is a synthetic tetrapeptide substrate designed to be highly specific for chymotrypsin-like serine proteases. The peptide sequence—Val-Pro-Phe—is recognized by the active site of α-chymotrypsin, leading to the hydrolysis of the amide bond between the C-terminal phenylalanine and the p-nitroaniline group.

Quantitative Data: Kinetic Parameters

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 0.04 - 0.09 | 65 - 100 | (0.7 - 2.5) x 106 | pH 7.8 - 8.0, 25°C |

Note: The kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition.

Enzymatic Cleavage of this compound

The hydrolysis of this compound by α-chymotrypsin follows a well-established two-step "ping-pong" mechanism characteristic of serine proteases.[5]

-

Acylation Phase: The serine residue (Ser-195) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the phenylalanine residue of the substrate. This forms a transient tetrahedral intermediate, which then collapses, releasing the p-nitroaniline molecule and forming an acyl-enzyme intermediate.[1]

-

Deacylation Phase: A water molecule enters the active site and, activated by a histidine residue (His-57), hydrolyzes the acyl-enzyme intermediate. This regenerates the active enzyme and releases the succinylated peptide fragment.[1]

Experimental Protocol: Assay for α-Chymotrypsin Activity

This protocol is adapted from established methods for similar p-nitroanilide substrates and provides a robust framework for measuring α-chymotrypsin activity.[3][4]

5.1. Materials and Reagents

-

α-Chymotrypsin from bovine pancreas

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 10 mM)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates or cuvettes

-

Standard laboratory equipment (pipettes, tubes, etc.)

5.2. Reagent Preparation

-

α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl2) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0 at 25°C, and add CaCl2 to a final concentration of 10 mM.

5.3. Assay Procedure

The following procedure is for a total reaction volume of 200 µL in a 96-well microplate format. Volumes can be scaled for cuvette-based assays.

-

Prepare the Reaction Mixture: In each well, add 180 µL of the assay buffer.

-

Add Substrate: Add 10 µL of the this compound stock solution to each well to achieve the desired final substrate concentration. Mix gently.

-

Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add 10 µL of the diluted α-chymotrypsin solution to each well to start the reaction.

-

Monitor Absorbance: Immediately begin measuring the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.

5.4. Data Analysis

-

Plot the absorbance values against time.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/Δt).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V0 * Vt) / (ε * l) Where:

-

V0 = Initial reaction velocity (Abs/min)

-

Vt = Total reaction volume (L)

-

ε = Molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm and pH 7.5)

-

l = Path length of the cuvette or microplate well (cm)

-

Experimental Workflow

The following diagram illustrates the key steps in performing an α-chymotrypsin activity assay using this compound.

Conclusion

This compound serves as a specific and reliable chromogenic substrate for the continuous monitoring of α-chymotrypsin activity. Its use in a straightforward spectrophotometric assay allows for the determination of enzyme kinetics and the screening of potential inhibitors, making it a valuable tool for researchers in academia and the pharmaceutical industry. While specific kinetic parameters for this substrate require further investigation, the established protocols and data for similar p-nitroanilide substrates provide a solid foundation for its application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. fao.org [fao.org]

- 4. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

The Chromogenic Substrate Suc-Val-Pro-Phe-pNA: A Technical Guide for Cathepsin G Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Val-Pro-Phe-pNA) and its application in the study of Cathepsin G. This document details the biochemical properties of the substrate, provides quantitative data, and offers detailed experimental protocols for its use in enzyme activity and inhibition assays. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of Cathepsin G's biological role and the methodologies used to investigate it.

Introduction to Cathepsin G and its Substrate

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It exhibits chymotrypsin-like activity, playing a significant role in both innate and adaptive immunity, inflammation, and tissue remodeling. The uncontrolled activity of Cathepsin G is implicated in various pathological conditions, making it a crucial target for drug development.

This compound is a synthetic tetrapeptide substrate designed for the specific and sensitive measurement of Cathepsin G activity.[1] The sequence Val-Pro-Phe is recognized by the active site of Cathepsin G, which cleaves the peptide bond C-terminal to the phenylalanine residue. This cleavage releases the chromogenic group, p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity of Cathepsin G.

Quantitative Data

| Substrate | Enzyme | Km (mM) | Notes |

| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7 | This substrate is frequently used for measuring Cathepsin G activity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[2] |

| This compound | Cathepsin G | Not Reported | The valine residue in place of alanine at the P3 position is expected to influence the binding affinity and kinetics, but specific values require experimental determination. |

Experimental Protocols

Cathepsin G Activity Assay using this compound

This protocol is adapted from established methods for similar chromogenic substrates.[3]

Materials:

-

Human Cathepsin G (purified enzyme)

-

This compound substrate

-

Assay Buffer: 100 mM HEPES, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 20 mM.

-

Enzyme Preparation: Immediately before use, prepare a working solution of Cathepsin G in cold Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.

-

Assay Setup:

-

Add 180 µL of Assay Buffer to each well of the microplate.

-

Add 10 µL of the Cathepsin G working solution to the sample wells. For a blank control, add 10 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction: Add 10 µL of the this compound stock solution to all wells to start the reaction. The final substrate concentration will be 1 mM in a total volume of 200 µL.

-

Measurement: Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

-

Data Analysis:

-

Subtract the rate of the blank control from the rate of the sample wells.

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance curve.

-

The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 8,800 M-1cm-1).[4]

-

Screening for Cathepsin G Inhibitors

This protocol provides a framework for identifying and characterizing potential inhibitors of Cathepsin G.[5][6]

Materials:

-

All materials from the activity assay protocol.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

Positive control inhibitor (e.g., a known Cathepsin G inhibitor).

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.

-

In a 96-well plate, add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted test compounds, positive control, or vehicle control (DMSO) to the respective wells.

-

Add 10 µL of the Cathepsin G working solution to all wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Add 10 µL of the this compound stock solution to all wells.

-

Immediately measure the absorbance at 405 nm kinetically as described in the activity assay protocol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Signaling Pathway

Caption: Cathepsin G activates PAR4 signaling pathway.

Cathepsin G can cleave and activate Protease-Activated Receptor 4 (PAR4) on the surface of cells such as platelets.[7][8][9] This activation leads to the engagement of intracellular G-proteins (Gq and G12/13), which in turn activate Phospholipase C (PLC).[1] PLC signaling results in an increase in intracellular calcium levels, ultimately leading to cellular responses like platelet activation and aggregation.[10]

Experimental Workflow

References

- 1. ashpublications.org [ashpublications.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assaygenie.com [assaygenie.com]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. profiles.wustl.edu [profiles.wustl.edu]

The Chromogenic Substrate Suc-Val-Pro-Phe-pNA: A Technical Guide for Enzyme Kinetics Studies

For Immediate Release

This technical guide provides an in-depth overview of the synthetic peptide substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA). Designed for researchers, scientists, and professionals in drug development, this document details the substrate's applications in enzyme kinetics, particularly for serine proteases like chymotrypsin and cathepsin G. It includes a summary of its chemical properties, a general experimental protocol for kinetic analysis, and visualizations to illustrate the enzymatic reaction and experimental workflow.

Introduction to this compound

This compound is a chromogenic substrate used to assay the activity of chymotrypsin and chymotrypsin-like serine proteases.[1] The sequence of amino acids—Valine, Proline, and Phenylalanine—mimics the recognition sites of these enzymes. The C-terminal p-nitroanilide (pNA) group is the key to its utility in spectrophotometric assays. When the amide bond between the phenylalanine residue and the pNA group is cleaved by an enzyme, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of formation of p-nitroaniline, which can be monitored by measuring the absorbance at approximately 405-410 nm, is directly proportional to the enzymatic activity.

This substrate is particularly valuable for:

-

Enzyme activity assays: Determining the presence and activity of specific proteases in a sample.

-

Enzyme kinetics studies: Calculating key kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat).

-

Inhibitor screening: Evaluating the efficacy of potential protease inhibitors in drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of a related and commonly used substrate, Suc-Ala-Ala-Pro-Phe-pNA, is provided below. These properties are expected to be similar for this compound.

| Property | Value |

| Molecular Formula | C₃₀H₃₆N₆O₉ |

| Molecular Weight | 624.7 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF and DMSO. Sparingly soluble in a 1:1 mixture of DMSO:PBS (pH 7.2).[2] |

| Maximum Absorbance (λ_max) | 314 nm |

| Storage | Store at -20°C for long-term stability.[2] |

Target Enzymes and Kinetic Parameters

This compound is a sensitive substrate for several mammalian proteases, including:

-

Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds after aromatic amino acids.

-

Cathepsin G: A serine protease found in the azurophilic granules of neutrophils, involved in inflammation and immune responses.[1][3]

-

Chymases: Serine proteases found in the granules of mast cells.[1]

| Enzyme | Substrate | K_m Value |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 µM[2] |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 mM[2][4] |

| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4 mM[2] |

Experimental Protocol for Enzyme Kinetics Assay

The following is a generalized protocol for determining the kinetic parameters of an enzyme using a chromogenic substrate like this compound. This protocol is based on established methods for the related substrate Suc-Ala-Ala-Pro-Phe-pNA.[4][5]

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 8.6. The optimal pH may vary depending on the enzyme being studied.

-

Substrate Stock Solution: Dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the enzyme's activity.

Assay Procedure

-

Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay.

-

Reaction Mixture: In a 96-well microplate, add the assay buffer and the substrate solution to each well.

-

Initiate Reaction: Add the enzyme solution to each well to start the reaction. The final volume of the reaction mixture is typically 200 µL.

-

Incubation: Incubate the microplate at a constant temperature (e.g., 25°C or 37°C).

-

Absorbance Measurement: Measure the absorbance at 405-410 nm at regular time intervals using a microplate reader.

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The concentration of the product, p-nitroaniline, can be calculated using its molar extinction coefficient (ε), which is typically around 8,800 M⁻¹cm⁻¹.[6]

-

Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Lineweaver-Burk Plot: For a more accurate determination of K_m and V_max, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The x-intercept of this plot is -1/K_m, and the y-intercept is 1/V_max.

-

Calculate k_cat: The catalytic constant (k_cat) can be calculated using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.

Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the enzymatic cleavage of this compound, resulting in the release of p-nitroaniline.

References

- 1. glpbio.com [glpbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cathepsin G Induces Cell Aggregation of Human Breast Cancer MCF-7 Cells via a 2-Step Mechanism: Catalytic Site-Independent Binding to the Cell Surface and Enzymatic Activity-Dependent Induction of the Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of P2' substituents on kinetic constants for hydrolysis by cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to p-Nitroanilide Peptide Substrates for Protease Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-nitroanilide (pNA) peptide substrates, essential tools in protease research and drug development. It covers their core properties, kinetic parameters with various enzymes, detailed experimental protocols for their use, and insights into their synthesis.

Core Properties of p-Nitroanilide Peptide Substrates

p-Nitroanilide peptide substrates are synthetic molecules designed to mimic the natural substrates of proteolytic enzymes. They consist of a short peptide sequence, which confers specificity for a particular protease, covalently linked to a p-nitroaniline (pNA) chromophore.

The fundamental principle behind their use lies in the enzymatic cleavage of the amide bond between the peptide and the pNA group. This cleavage releases the p-nitroaniline molecule, which has a distinct yellow color and a strong absorbance at a specific wavelength. The rate of pNA release is directly proportional to the enzymatic activity, allowing for a simple and continuous spectrophotometric assay of the protease.[1]

Key Physicochemical Properties:

| Property | Description |

| Appearance | Typically a white to off-white or pale yellow powder. |

| Solubility | Solubility can vary depending on the peptide sequence. Often soluble in organic solvents like DMSO or methanol, and aqueous buffers at appropriate pH.[2] |

| Chromogenic Nature | Upon enzymatic cleavage, releases p-nitroaniline (pNA), a chromophore with a maximum absorbance around 405-410 nm.[3] |

| Specificity | The peptide sequence is the primary determinant of substrate specificity, dictating which protease will efficiently cleave the substrate. |

| Stability | Generally stable when stored as a solid under appropriate conditions (e.g., -20°C). Solutions may have limited stability and should often be prepared fresh. |

Data Presentation: Kinetic Parameters of Common Proteases with p-Nitroanilide Substrates

The efficiency of a protease in hydrolyzing a specific pNA substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant), kcat (turnover number), and the specificity constant (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme.[4] kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency and specificity for that substrate.[5]

Below are tables summarizing these kinetic parameters for several key serine proteases.

Table 1: Kinetic Parameters for Thrombin

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| H-D-Phe-Pip-Arg-pNA (S-2238) | 9 | 120 | 1.3 x 10⁷ | [6] |

| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 16 | 120 | 7.5 x 10⁶ | [6] |

| H-D-HHT-Ala-Arg-pNA (Spectrozyme-TH) | 7 | 100 | 1.4 x 10⁷ | [6] |

| Bz-Phe-Val-Arg-pNA | 55 | 102 | 1.9 x 10⁶ | [7] |

Table 2: Kinetic Parameters for Plasmin

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| D-Val-Leu-Lys-pNA | 260 | 20 | 7.7 x 10⁴ | [8] |

| H-D-Val-Leu-Lys-pNA | 250 | 25 | 1.0 x 10⁵ | [8] |

| Bz-Phe-Val-Arg-pNA | 290 | 1.8 | 6.2 x 10³ | [8] |

Table 3: Kinetic Parameters for Trypsin

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bz-Arg-pNA | 210 | 0.04 | 190 | |

| Z-Lys-pNA | Varies with pH | Varies with pH | ~1391 (at optimal pH) | [1] |

| D-Val-Leu-Arg-pNA | 110 | 0.04 | 360 |

Table 4: Kinetic Parameters for Plasma Kallikrein

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| H-D-Pro-Phe-Arg-pNA | 210 | 24 | 1.1 x 10⁵ | |

| Z-Phe-Arg-pNA | 130 | 1.4 | 1.1 x 10⁴ |

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease using a p-nitroanilide substrate in a 96-well plate format.

Materials:

-

Purified protease of interest

-

p-Nitroanilide peptide substrate

-

Assay Buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

Procedure:

-

Substrate Preparation: Prepare a stock solution of the pNA substrate (e.g., 10-100 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentrations.

-

Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. Dilute the enzyme to the desired final concentration in Assay Buffer just before use. Keep the enzyme on ice.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the substrate working solution to each well.

-

To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

-

For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.

-

-

Measurement: Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.

-

Protocol for Determining Km and Vmax

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for a protease with a pNA substrate.[9][10]

Procedure:

-

Substrate Concentration Range: Prepare a series of substrate dilutions in Assay Buffer that span a wide range of concentrations, typically from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested initially.

-

Enzyme Concentration: The enzyme concentration should be kept constant and low enough to ensure that the initial reaction rates are linear over the measurement period.

-

Assay Performance: Perform the protease activity assay as described in section 3.1 for each substrate concentration. It is crucial to measure the initial reaction rates (V₀).

-

Data Plotting and Analysis:

-

Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]). This should yield a hyperbolic curve.

-

To determine Km and Vmax, it is common to use a linearized plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10]

-

The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

-

The x-intercept is equal to -1/Km.

-

The slope is Km/Vmax.

-

-

Alternatively, and more accurately, use non-linear regression software to fit the V₀ versus [S] data directly to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).

-

Synthesis of p-Nitroanilide Peptide Substrates

The synthesis of p-nitroanilide peptide substrates can be challenging due to the low nucleophilicity of the amino group of p-nitroaniline. Solid-phase peptide synthesis (SPPS) is a commonly employed method.

General Solid-Phase Synthesis (SPPS) Strategy:

-

Resin Functionalization: A suitable resin (e.g., Wang resin) is functionalized with a linker to which the C-terminal amino acid of the peptide is attached.

-

Peptide Chain Elongation: The peptide chain is built step-by-step by the sequential addition of Fmoc-protected amino acids. Each cycle involves:

-

Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its coupling to the free N-terminus of the peptide on the resin.

-

-

Coupling of p-Nitroaniline: The final step involves coupling p-nitroaniline to the N-terminus of the synthesized peptide. This often requires specialized coupling reagents or strategies to overcome the low reactivity of pNA.

-

Cleavage and Deprotection: The completed peptide-pNA conjugate is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude product is purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Experimental workflow for a protease assay using pNA substrates.

Caption: Simplified diagram of the blood coagulation cascade.

Caption: Logical relationship of protease substrate specificity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Human alpha- and gamma-thrombin specificity with tripeptide p-nitroanalide substrates under physiologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steady-state kinetics of plasmin- and trypsin-catalysed hydrolysis of a number of tripeptide-p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 9. Untitled Document [ucl.ac.uk]

- 10. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Proteolytic Landscape: A Technical Guide to the Discovery and Development of Protease Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases, a vast and functionally diverse class of enzymes, play a pivotal role in virtually every biological process, from cellular signaling and tissue remodeling to immunity and apoptosis. Their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them compelling targets for therapeutic intervention. The discovery and development of specific and efficient protease substrates are paramount for elucidating their physiological functions, developing diagnostic tools, and designing targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the identification and characterization of protease substrates, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and detailed protocols of key experimental techniques, present quantitative data for comparative analysis, and visualize complex biological processes and workflows.

Core Methodologies for Protease Substrate Discovery

The identification of protease substrates requires a multi-faceted approach, leveraging a combination of biochemical, proteomic, and molecular biology techniques. The primary strategies can be broadly categorized into three main pillars: Förster Resonance Energy Transfer (FRET)-based assays, mass spectrometry-based proteomics, and display technologies.

Förster Resonance Energy Transfer (FRET)-Based Assays

FRET-based assays are a powerful tool for the real-time, quantitative analysis of protease activity. The principle relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. A synthetic peptide substrate is designed to contain a specific cleavage site for the protease of interest, flanked by a FRET donor and acceptor pair. In the intact substrate, the proximity of the two fluorophores allows for efficient FRET, resulting in quenching of the donor's fluorescence and emission from the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence. This change in fluorescence is directly proportional to the rate of substrate cleavage.[1][2]

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 50 mM NaCl, 0.1% (v/v) Tween-20, and 1 mM DTT. Prepare fresh.

-

FRET-labeled Substrate Stock Solution: Dissolve the synthetic FRET-labeled peptide substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Protease Stock Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl). Determine the active concentration of the enzyme by active site titration.

-

-

Assay Procedure:

-

Prepare a serial dilution of the FRET-labeled substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Pipette 50 µL of each substrate dilution into the wells of a black, flat-bottom 384-well plate.

-

Initiate the reaction by adding 50 µL of the protease solution (at a final concentration in the low nanomolar range, to be optimized for each enzyme) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity of the donor and acceptor fluorophores at appropriate excitation and emission wavelengths every 15-30 seconds for a period of 5-30 minutes.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V₀) of the reaction by determining the linear slope of the fluorescence signal versus time plot.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

Calculate the catalytic efficiency (kcat/Kₘ) of the enzyme for the substrate.

-

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has revolutionized proteomics and offers unparalleled sensitivity and specificity for the large-scale identification of protease substrates from complex biological samples. These "degradomics" approaches aim to identify the neo-N-termini generated by proteolytic cleavage events.[3][4][5]

-

Sample Preparation:

-

Cell Lysis and Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors to prevent non-specific degradation. Quantify the protein concentration using a standard method (e.g., BCA assay).

-

In-solution Digestion:

-

Denature proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with 5 mM DTT at 37°C for 1 hour.

-

Alkylate cysteine residues with 15 mM iodoacetamide in the dark at room temperature for 30 minutes.

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

-

Add the protease of interest (e.g., trypsin) at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

-

-

Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% to stop the reaction. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC Separation: Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water). Load the peptides onto a reverse-phase LC column (e.g., C18) and separate them using a gradient of increasing acetonitrile concentration.

-

MS Analysis: Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer. The instrument performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by fragmentation of selected peptides (MS2) to generate fragment ion spectra.

-

-

Data Analysis:

-

Database Searching: Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.

-

Substrate Identification: Identify proteins that are significantly less abundant or absent in the protease-treated sample compared to a control sample.

-

Cleavage Site Identification: Identify peptides with neo-N-termini that correspond to the known or predicted cleavage specificity of the protease.

-

Phage Display Technology

Phage display is a powerful high-throughput screening method for identifying peptide substrates for a specific protease from a large, randomized library.[6][7][8][9] A library of bacteriophages is engineered to display a vast diversity of peptides on their surface.

-

Library Preparation and Immobilization:

-

Amplify the phage display library expressing random peptides.

-

Immobilize the phage library onto a solid support (e.g., streptavidin-coated magnetic beads via a biotinylated tag on the phage).

-

-

Protease Cleavage and Elution:

-

Incubate the immobilized phage library with the protease of interest under optimal conditions.

-

Phages displaying peptides that are cleaved by the protease will be released from the solid support into the supernatant.

-

Collect the supernatant containing the eluted phages.

-

-

Amplification and Iterative Selection (Biopanning):

-

Infect E. coli with the eluted phages to amplify the population of phages displaying cleavable substrates.

-

Repeat the selection process (immobilization, cleavage, elution, and amplification) for several rounds to enrich for phages displaying the most efficiently cleaved substrates.

-

-

Identification of Substrate Sequences:

-

After the final round of selection, isolate individual phage clones.

-

Sequence the DNA of the selected phages to identify the amino acid sequences of the displayed peptides.

-

Align the identified sequences to determine the consensus cleavage motif for the protease.

-

Data Presentation: Quantitative Comparison of Protease Substrates

A critical aspect of substrate development is the quantitative characterization of their kinetic parameters. This allows for the direct comparison of substrate efficiency and specificity. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic rate constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Selected Matrix Metalloproteinase (MMP) Substrates [10][11]

| Protease | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| MMP-9 | Knight SSP | 2.5 ± 0.3 | 0.56 ± 0.02 | 224,513 ± 24,702 |

| fTHP-15 | 15.2 ± 1.8 | 0.85 ± 0.04 | 55,921 ± 8,321 | |

| α1(V)436–447 fTHP | 45.1 ± 5.6 | 1.23 ± 0.08 | 27,273 ± 4,545 | |

| MMP-2 | Knight SSP | 3.1 ± 0.4 | 0.68 ± 0.03 | 219,355 ± 28,129 |

| fTHP-15 | 12.8 ± 1.5 | 0.92 ± 0.05 | 71,875 ± 10,286 |

Table 2: Substrate Specificity of Caspases [12][13][14][15][16]

| Caspase | Optimal Peptide Substrate Sequence | kcat/Kₘ (M⁻¹s⁻¹) |

| Caspase-3 | DEVD | ~1.2 x 10⁶ |

| Caspase-6 | VEID | ~6.8 x 10⁵ |

| Caspase-7 | DEVD | ~2.0 x 10⁶ |

| Caspase-8 | (L/I)ETD | ~1.0 x 10⁵ |

| Caspase-9 | LEHD | ~3.0 x 10⁴ |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Caption: Caspase signaling pathways, illustrating the extrinsic and intrinsic routes to apoptosis.

Caption: General signaling pathways leading to the expression and activation of Matrix Metalloproteinases (MMPs).

Experimental Workflows

Caption: A typical workflow for mass spectrometry-based proteomics for protease substrate identification.

Caption: The workflow for identifying protease substrates using phage display technology.

Conclusion

The discovery and development of protease substrates are fundamental to advancing our understanding of their roles in health and disease. The methodologies outlined in this guide, from high-throughput screening using phage display to the detailed kinetic analysis with FRET-based assays and comprehensive profiling by mass spectrometry, provide a robust toolkit for researchers in both academia and industry. By integrating these powerful techniques, scientists can effectively identify and characterize novel protease substrates, paving the way for the development of innovative diagnostics and targeted therapeutics. The continued evolution of these technologies promises to further illuminate the intricate world of proteolysis and its profound impact on biological systems.

References

- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 3. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for High Throughput Screening of Antibody Phage Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 14. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Chymotrypsin Activity Assay Using Suc-Val-Pro-Phe-pNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by preferentially cleaving peptide bonds adjacent to aromatic amino acid residues (tyrosine, tryptophan, and phenylalanine). The enzymatic activity of chymotrypsin can be quantitatively measured using the chromogenic substrate N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Val-Pro-Phe-pNA). This assay is based on the principle that chymotrypsin catalyzes the hydrolysis of the amide bond in the substrate, releasing the yellow-colored product, p-nitroaniline (pNA).[1] The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[2][3] This method provides a simple, sensitive, and continuous assay for determining chymotrypsin kinetics and for screening potential inhibitors.

Enzymatic Reaction Pathway

The assay relies on the enzymatic cleavage of the substrate by chymotrypsin, as depicted below.

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (Substrate)[4]

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3][5][6]

-

Tris-HCl or Sodium Phosphate buffer

-

Calcium Chloride (CaCl₂) (optional, but recommended for stability)[7]

-

Hydrochloric Acid (HCl), 1 mM

-

96-well clear, flat-bottom microplates or UV-transparent cuvettes

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410 nm[1][2]

-

Incubator or temperature-controlled plate reader (25°C or 37°C)[1][5]

Reagent Preparation

It is recommended to prepare fresh aqueous solutions for each experiment.

-

Assay Buffer: Prepare 0.1 M Tris-HCl buffer containing 20 mM CaCl₂. Adjust the pH to 7.8-8.0 at the desired reaction temperature (e.g., 25°C).[7][8] Alternatively, a 50 mM sodium phosphate buffer at pH 7.4 can be used.[5]

-

Substrate Stock Solution (15 mM): Dissolve the this compound substrate in high-quality, anhydrous DMSO to make a 15 mM stock solution.[5] Mix thoroughly by vortexing. This stock solution can be stored in aliquots at -20°C for up to one month or -80°C for six months to avoid repeated freeze-thaw cycles.[4]

-

Substrate Working Solution (e.g., 300 µM): On the day of the experiment, dilute the Substrate Stock Solution with the Assay Buffer to the desired final concentration. For a typical assay with a final substrate concentration of 150 µM, a 2X working solution (300 µM) should be prepared.

-

Chymotrypsin Stock Solution (1 mg/mL): Dissolve chymotrypsin powder in ice-cold 1 mM HCl.[2] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Chymotrypsin Working Solution: Dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. A final concentration in the range of 5-20 nM is often a good starting point.[5]

Experimental Workflow

The general workflow for conducting the chymotrypsin assay is outlined below.

Caption: A generalized workflow for the this compound chymotrypsin assay.

Experimental Protocol (96-Well Plate Format)

This protocol describes a kinetic assay to determine the initial reaction velocity.

-

Plate Setup: Add 50 µL of Assay Buffer to wells designated for blanks (no enzyme).

-

Substrate Addition: Add 50 µL of the Substrate Working Solution (e.g., 300 µM for a 150 µM final concentration) to all wells (including blanks, samples, and controls).

-

Pre-incubation: Place the microplate in the reader and allow it to pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure thermal equilibrium.[7]

-

Reaction Initiation: Add 50 µL of the Chymotrypsin Working Solution to the sample wells to initiate the reaction. For blank wells, add an equal volume of Assay Buffer. The total reaction volume will be 100 µL.

-

Data Acquisition: Immediately begin measuring the absorbance at 405 nm (or 410 nm) in kinetic mode, taking readings every 20-30 seconds for 5-10 minutes.[5] Ensure the readings fall within the linear range of the instrument.

Data Presentation and Analysis

A. Calculation of Enzyme Activity

-

Determine the Rate of Reaction: Plot absorbance versus time (in minutes). The slope of the initial linear portion of this curve represents the rate of reaction (ΔAbs/min).

-

Calculate Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.

Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔAbs/min is the rate of absorbance change from the linear portion of the curve.

-

ε (Molar Extinction Coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.[6]

-

Path Length is typically 1 cm for a standard cuvette. For microplates, this value must be determined or provided by the manufacturer.

-

B. Summary of Typical Assay Parameters

The following table summarizes typical quantitative parameters and conditions cited in the literature for chymotrypsin assays.

| Parameter | Value / Condition | Source(s) |

| Substrate | This compound or Suc-Ala-Ala-Pro-Phe-pNA | [4][5] |

| Final Substrate Conc. | 100 - 150 µM | [5][8] |

| Final Enzyme Conc. | 5 - 20 nM | [5] |

| Assay Buffer | 0.1 M Tris-HCl or 50 mM Sodium Phosphate | [1][5][7] |

| pH | 7.4 - 9.0 | [1][5] |

| Temperature | 25°C or 37°C | [1][5] |

| Wavelength (λ) | 405 - 410 nm | [1][2][3] |

| pNA Molar Extinction (ε) | 8,800 M⁻¹cm⁻¹ | [6] |

C. Kinetic Parameters

Kinetic constants such as Kₘ (Michaelis constant) and k꜀ₐₜ can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

| Enzyme | Substrate | Kₘ (µM) | Source |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | [3] |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | [3] |

| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | [3] |

Note: The Kₘ for Suc-Ala-Ala-Pro-Phe-pNA is provided as a close reference for the structurally similar this compound substrate.

References

- 1. fao.org [fao.org]

- 2. coachrom.com [coachrom.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. researchgate.net [researchgate.net]

Preparation of Suc-Val-Pro-Phe-pNA Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Val-Pro-Phe-pNA (N-Succinyl-L-valyl-L-prolyl-L-phenylalanine-p-nitroanilide) is a chromogenic substrate widely utilized in biochemical assays to determine the activity of chymotrypsin and chymotrypsin-like serine proteases, such as cathepsin G.[1][2] The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This document provides detailed protocols for the preparation of this compound stock solutions and its application in enzyme activity assays.

Chemical Properties

| Property | Value |

| CAS Number | 95192-11-3[1] |

| Molecular Formula | C₂₉H₃₅N₅O₈[1] |

| Molecular Weight | 581.63 g/mol [1] |

| Solubility | Soluble in DMSO[1] |

Stock Solution Preparation

Proper preparation of the stock solution is critical for accurate and reproducible experimental results. This compound is readily soluble in dimethyl sulfoxide (DMSO).

Table 1: Preparation of this compound Stock Solutions in DMSO.

| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO to Add |

| 10 mM | 5.82 mg | 1 mL |

| 20 mM | 11.63 mg | 1 mL |

| 50 mM | 29.08 mg | 1 mL |

Protocol for Stock Solution Preparation:

-

Weigh the desired amount of this compound powder in a microcentrifuge tube.

-

Add the calculated volume of high-purity, anhydrous DMSO.

-

Vortex the tube until the substrate is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

-

Store the DMSO stock solution at -20°C for short-term use (up to 1 month).[1]

-

For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months.[1]

Experimental Protocol: Chymotrypsin or Cathepsin G Activity Assay

This protocol provides a general method for measuring the activity of chymotrypsin or cathepsin G using this compound. The final concentrations of reagents may need to be optimized depending on the specific enzyme and experimental conditions.

Materials:

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Purified chymotrypsin or cathepsin G

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Experimental Workflow Diagram:

Caption: Experimental workflow for enzyme activity assay.

Protocol Steps:

-

Prepare the Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. For example, to prepare a 2 mM working solution from a 20 mM stock, mix 10 µL of the stock solution with 90 µL of assay buffer.

-

Prepare Enzyme Dilutions: Prepare serial dilutions of the enzyme in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but typically falls in the nanomolar range.

-

Assay Setup:

-

Add assay buffer to the wells of a 96-well plate.

-

Add the enzyme dilutions to the appropriate wells.

-

Include a "no enzyme" control (blank) containing only the assay buffer and substrate working solution.

-

-

Initiate the Reaction: Add the substrate working solution to each well to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

-

Measurement: Measure the absorbance at 405 nm or 410 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

-